molecular formula C9H4F2O2S B1397835 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid CAS No. 550998-68-0

5,7-Difluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1397835
CAS No.: 550998-68-0
M. Wt: 214.19 g/mol
InChI Key: AKQBFIAFACNRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluorobenzo[b]thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of fluorine atoms at the 5 and 7 positions of the benzothiophene ring enhances the compound’s chemical properties, making it useful in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The interactions between 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid and these microorganisms suggest its potential use in bioremediation and other environmental applications. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.

Cellular Effects

The effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that certain derivatives of thiophene-2-carboxylic acid exhibit anti-oligomer and anti-fibril activities on alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases . These findings suggest that 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid may have potential therapeutic applications in the treatment of such conditions.

Molecular Mechanism

The molecular mechanism of action of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound is known to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The degradation process likely involves the binding of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid to specific enzymes produced by these microorganisms, leading to its breakdown. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid have been observed to change over time. This compound undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6, with a degradation rate of 23% . The stability and degradation of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid are important factors to consider when studying its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. Studies have shown that certain derivatives of thiophene-2-carboxylic acid, such as thionaphthene-2-carboxylic acid, decrease osteoclast-mediated bone resorption in vitro and have shown efficacy in animal models of hypercalcaemia of malignancy . These findings suggest that 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid may have potential therapeutic applications at specific dosages, while higher doses may result in toxic or adverse effects.

Metabolic Pathways

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is involved in various metabolic pathways, including its degradation by microorganisms such as Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The enzymes produced by these microorganisms play a crucial role in the breakdown of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid, highlighting the importance of microbial interactions in its metabolism. Additionally, the presence of fluorine atoms may influence the metabolic flux and levels of metabolites associated with this compound.

Transport and Distribution

The transport and distribution of 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be soluble in ethanol, acetone, and chloroform, but insoluble in water . These solubility properties may affect its distribution and localization within biological systems, as well as its accumulation in specific tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Halogenation: Introduction of fluorine atoms at the 5 and 7 positions of the benzothiophene ring.

    Carboxylation: Introduction of a carboxyl group at the 2 position of the benzothiophene ring.

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to a sulfone or sulfoxide.

    Reduction: Reduction of the carboxyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

5,7-Difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Difluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-difluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2S/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQBFIAFACNRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 3
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 5
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 6
5,7-Difluorobenzo[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.